Purity Specification Advantage: ≥98% vs. Unsubstituted Piperidine Analog (95%)
The target compound is routinely supplied at ≥98% purity by multiple vendors, compared to the unsubstituted piperidine analog (2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride, CAS 680617-78-1), which is specified at 95% minimum purity by the same supplier class . This 3-percentage-point absolute purity differential corresponds to a ~60% reduction in total impurity burden (from ≤5% to ≤2%), which is material for applications requiring high-purity building blocks such as fragment-based drug discovery or parallel library synthesis where cumulative impurity effects can confound biological assay interpretation .
| Evidence Dimension | Minimum purity specification (vendor QC) |
|---|---|
| Target Compound Data | ≥98% (ChemScene Cat. CS-0700953); 97% (Chemenu Cat. CM524670) |
| Comparator Or Baseline | 2-Chloro-4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride (CAS 680617-78-1): Min. Purity 95% (AKSci Cat. 2957CH) |
| Quantified Difference | ≥3 absolute percentage points higher purity; ~60% lower total impurity burden |
| Conditions | Commercial vendor QC specifications; purity determined by HPLC or equivalent |
Why This Matters
For applications such as fragment-based screening or high-throughput parallel library synthesis, the lower impurity burden reduces the risk of false-positive or false-negative biological assay results originating from contaminant species.
